Cas no 476283-36-0 (N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide)

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide 化学的及び物理的性質
名前と識別子
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- N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide
- SR-01000906581-1
- Oprea1_225596
- AKOS024575773
- F0328-0430
- SR-01000906581
- N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide
- 476283-36-0
- Benzamide, N-(3-cyano-4,5,6,7-tetrahydro-5-methylbenzo[b]thien-2-yl)-3-fluoro-
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- インチ: 1S/C17H15FN2OS/c1-10-5-6-15-13(7-10)14(9-19)17(22-15)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21)
- InChIKey: FZGNNHAUPQQNIH-UHFFFAOYSA-N
- SMILES: C(NC1SC2CCC(C)CC=2C=1C#N)(=O)C1=CC=CC(F)=C1
計算された属性
- 精确分子量: 314.089
- 同位素质量: 314.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 2
- 複雑さ: 477
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 81.1Ų
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0328-0430-25mg |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0328-0430-100mg |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0328-0430-50mg |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0328-0430-30mg |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0328-0430-15mg |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0328-0430-20mg |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0328-0430-5μmol |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0328-0430-3mg |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0328-0430-10mg |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0328-0430-1mg |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
476283-36-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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2. Back matter
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamideに関する追加情報
Comprehensive Overview of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide (CAS No. 476283-36-0)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide (CAS No. 476283-36-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of both cyano and fluorobenzamide functional groups enhances its potential as a key intermediate in the synthesis of novel therapeutic agents.
The molecular structure of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide features a tetrahydrobenzothiophene core, which is a privileged scaffold in medicinal chemistry. This core is substituted with a cyano group at the 3-position and a 3-fluorobenzamide moiety at the 2-position. Such structural features are often associated with improved pharmacokinetic properties, making this compound a valuable candidate for further development. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given the growing demand for targeted therapies in oncology and inflammatory diseases.
In recent years, the demand for benzothiophene-based compounds has surged due to their versatility in drug design. N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide is no exception, with its unique combination of functional groups offering a promising avenue for the development of small-molecule drugs. The compound's lipophilicity and hydrogen-bonding capacity are critical factors that influence its bioavailability and binding affinity to biological targets. These properties are often explored in structure-activity relationship (SAR) studies, which are a hot topic in contemporary pharmaceutical research.
One of the most frequently searched questions related to this compound is: "What are the potential applications of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide in drug discovery?" The answer lies in its ability to interact with various biological targets, including protein kinases and G-protein-coupled receptors (GPCRs). These interactions are pivotal in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, the fluorine atom in the benzamide moiety is known to enhance metabolic stability, a feature highly sought after in modern drug design.
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide typically involves multi-step organic reactions, including cyclization, amination, and acylation. These processes are optimized to achieve high yields and purity, which are essential for research and development purposes. The compound's CAS number (476283-36-0) serves as a unique identifier, facilitating its procurement and regulatory compliance in various jurisdictions.
From a market perspective, the growing interest in precision medicine and personalized therapeutics has driven the demand for novel chemical entities like N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide. Pharmaceutical companies and academic institutions are actively investigating its potential, with several patents and publications highlighting its significance. The compound's mechanism of action and toxicological profile are also areas of ongoing research, as these factors determine its suitability for clinical development.
Another trending topic in the scientific community is the use of computational chemistry and molecular docking to predict the biological activity of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide. These in silico techniques are invaluable for accelerating drug discovery and reducing experimental costs. By simulating the compound's interactions with target proteins, researchers can prioritize the most promising candidates for further testing.
In conclusion, N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide (CAS No. 476283-36-0) represents a compelling example of how heterocyclic chemistry contributes to modern drug development. Its unique structural features and potential applications make it a subject of intense research, aligning with the broader trends in biomedical innovation and therapeutic advancement. As the scientific community continues to explore its capabilities, this compound is poised to play a pivotal role in the next generation of pharmaceuticals.
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